Kinase Inhibition Potency: Class‑Level Data Extrapolation vs. Closest Analogous Acyl‑Piperidine‑Benzoxazoles
No direct head‑to‑head comparison data are available for the target compound. The most structurally relevant published series (piperidinyl‑benzoxazole derivatives with varied N‑acyl substituents) shows that compounds 5a, 5g, 5h, 11a, and 11b inhibit VEGFR‑2 with IC50 values of 0.145–0.970 µM and c‑Met with IC50 values of 0.181–1.885 µM compared with sorafenib (VEGFR‑2 reference) and staurosporine (c‑Met reference) [1]. The target compound, bearing a 3‑methoxybenzoyl substituent, is not represented in this dataset; therefore, its potency relative to these analogs or the reference inhibitors cannot be quantified. Procurement decisions must account for the absence of confirmatory kinase inhibition data.
| Evidence Dimension | VEGFR‑2 and c‑Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compounds 5a, 5g, 5h, 11a, 11b (VEGFR‑2 IC50 0.145–0.970 µM; c‑Met IC50 0.181–1.885 µM); Sorafenib (VEGFR‑2); Staurosporine (c‑Met) |
| Quantified Difference | Cannot be calculated: no target compound data |
| Conditions | In vitro kinase inhibition assays (VEGFR‑2 and c‑Met); comparator reference inhibitors included |
Why This Matters
Without target‑specific kinase inhibition data, the compound's utility in VEGFR‑2/c‑Met‑dependent oncology programs cannot be compared with published piperidinyl‑benzoxazole leads, increasing procurement risk.
- [1] Eldehna WM, Elsayed ZM, Elnagar MR, et al. Discovery of Novel Piperidinyl‑Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR‑2 and c‑Met Kinases. Pharmaceuticals. 2025;18(12):1875. doi:10.3390/ph18121875. View Source
